5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromofuran moiety and a triazatricyclo framework. The presence of fluorine and bromine atoms in its structure suggests that it may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Bromofuran Moiety: This step involves the bromination of furan to introduce the bromine atom at the 5-position.
Formation of the Triazatricyclo Framework: This step involves the cyclization of appropriate precursors to form the triazatricyclo structure.
Coupling of the Bromofuran and Triazatricyclo Units: This step involves the coupling of the bromofuran moiety with the triazatricyclo framework to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also an important consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized to form various oxidation products.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions may involve the use of polar solvents and mild heating.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Typical conditions may involve the use of acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Typical conditions may involve the use of inert solvents and low temperatures.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation Reactions: Oxidized derivatives such as carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Reduced derivatives such as alcohols or alkanes.
Scientific Research Applications
5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[840
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it an interesting target for synthetic chemists.
Biology: The presence of fluorine and bromine atoms suggests that this compound may exhibit biological activity. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound may have potential as a drug candidate due to its unique structure and potential biological activity. It can be used in the development of new pharmaceuticals.
Industry: This compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is not well understood. its unique structure suggests that it may interact with various molecular targets and pathways. The presence of fluorine and bromine atoms may enhance its binding affinity to certain proteins or enzymes, leading to inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one
- 8-fluoro-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one
Uniqueness
5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is unique due to its specific combination of a bromofuran moiety and a triazatricyclo framework. This combination is not commonly found in other compounds, making it an interesting target for further research and development.
Properties
IUPAC Name |
5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O3/c17-13-3-2-12(24-13)16(23)20-6-5-11-10(8-20)15(22)21-7-9(18)1-4-14(21)19-11/h1-4,7H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZOUYLMQCWHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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